Cas no 898792-65-9 (8-(2-CHLOROPHENYL)-8-OXOOCTANOIC ACID)
8-(2-CHLOROPHENYL)-8-OXOOCTANOIC ACID Chemical and Physical Properties
Names and Identifiers
-
- 8-(2-CHLOROPHENYL)-8-OXOOCTANOIC ACID
- AKOS016022620
- 8-(2-CHLOROPHENYL)-8-OXOOCTANOICACID
- MFCD03844209
- DTXSID50645506
- 898792-65-9
- MS-21326
-
- MDL: MFCD03844209
- Inchi: 1S/C14H17ClO3/c15-12-8-6-5-7-11(12)13(16)9-3-1-2-4-10-14(17)18/h5-8H,1-4,9-10H2,(H,17,18)
- InChI Key: WZQZLNOXRQSGBB-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1C(CCCCCCC(=O)O)=O
Computed Properties
- Exact Mass: 268.08700
- Monoisotopic Mass: 268.0866221g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 8
- Complexity: 278
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 54.4Ų
Experimental Properties
- PSA: 54.37000
- LogP: 3.94790
8-(2-CHLOROPHENYL)-8-OXOOCTANOIC ACID Customs Data
- HS CODE:2918300090
- Customs Data:
China Customs Code:
2918300090Overview:
2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
8-(2-CHLOROPHENYL)-8-OXOOCTANOIC ACID Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 207643-1g |
8-(2-chlorophenyl)-8-oxooctanoic acid |
898792-65-9 | 97% | 1g |
£424.00 | 2022-02-28 | |
| Fluorochem | 207643-2g |
8-(2-chlorophenyl)-8-oxooctanoic acid |
898792-65-9 | 97% | 2g |
£716.00 | 2022-02-28 | |
| Fluorochem | 207643-5g |
8-(2-chlorophenyl)-8-oxooctanoic acid |
898792-65-9 | 97% | 5g |
£1753.00 | 2022-02-28 | |
| Key Organics Ltd | MS-21326-1G |
8-(2-Chlorophenyl)-8-oxooctanoic acid |
898792-65-9 | >95% | 1g |
£468.00 | 2025-02-09 | |
| Key Organics Ltd | MS-21326-5G |
8-(2-Chlorophenyl)-8-oxooctanoic acid |
898792-65-9 | >95% | 5g |
£1715.00 | 2025-02-09 | |
| A2B Chem LLC | AH92453-1g |
8-(2-Chlorophenyl)-8-oxooctanoic acid |
898792-65-9 | 97% | 1g |
$516.00 | 2024-04-19 | |
| A2B Chem LLC | AH92453-2g |
8-(2-Chlorophenyl)-8-oxooctanoic acid |
898792-65-9 | 97% | 2g |
$839.00 | 2024-04-19 | |
| A2B Chem LLC | AH92453-5g |
8-(2-Chlorophenyl)-8-oxooctanoic acid |
898792-65-9 | 97% | 5g |
$1989.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1649436-1g |
8-(2-Chlorophenyl)-8-oxooctanoic acid |
898792-65-9 | 98% | 1g |
¥4846.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1649436-2g |
8-(2-Chlorophenyl)-8-oxooctanoic acid |
898792-65-9 | 98% | 2g |
¥9535.00 | 2024-04-26 |
8-(2-CHLOROPHENYL)-8-OXOOCTANOIC ACID Related Literature
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
Additional information on 8-(2-CHLOROPHENYL)-8-OXOOCTANOIC ACID
8-(2-Chlorophenyl)-8-Oxooctanoic Acid (CAS No. 898792-65-9)
Introduction to 8-(2-Chlorophenyl)-8-Oxooctanoic Acid
8-(2-Chlorophenyl)-8-Oxooctanoic Acid, also known by its CAS registry number CAS No. 898792-65-9, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural properties and potential applications. This compound is characterized by its octanoic acid backbone, which is substituted at the 8th position with a chlorophenyl group and an oxo group. The presence of these substituents imparts distinctive chemical and physical properties to the molecule, making it a subject of interest for researchers exploring its synthesis, characterization, and potential uses.
Chemical Structure and Properties
The molecular structure of 8-(2-Chlorophenyl)-8-Oxooctanoic Acid consists of an eight-carbon chain with a carboxylic acid group at one end and a substituted phenyl ring at the other end. The phenyl ring is chlorinated at the 2-position, which introduces electron-withdrawing effects, influencing the compound's reactivity and stability. The oxo group (a carbonyl group) at the 8th position further modifies the electronic environment of the molecule, potentially enhancing its ability to participate in various chemical reactions.
Recent studies have highlighted the importance of understanding the stereochemistry and conformational flexibility of such compounds. Researchers have employed advanced computational methods, such as molecular dynamics simulations and quantum mechanical calculations, to explore the conformational preferences of 8-(2-Chlorophenyl)-8-Oxooctanoic Acid. These studies have provided insights into how the molecule's substituents influence its spatial arrangement, which is crucial for predicting its behavior in different chemical environments.
Synthesis and Characterization
The synthesis of 8-(2-Chlorophenyl)-8-Oxooctanoic Acid involves a multi-step process that typically begins with the preparation of intermediates such as chlorobenzene derivatives and carboxylic acids. One common approach involves Friedel-Crafts acylation followed by oxidation to introduce the oxo group. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and minimizing environmental impact.
Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are widely used to confirm the structure and purity of this compound. High-resolution mass spectrometry has been particularly valuable in determining the exact molecular formula and confirming the presence of all functional groups.
Applications in Research and Industry
Due to its unique properties, 8-(2-Chlorophenyl)-8-Oxooctanoic Acid has found applications in various fields, including drug discovery, agrochemicals, and materials science. In drug discovery, this compound serves as a valuable lead molecule for designing bioactive agents targeting specific receptors or enzymes.
Recent research has focused on evaluating its potential as an anti-inflammatory or anticancer agent. For instance, studies have demonstrated that this compound exhibits moderate inhibitory activity against certain kinases involved in cancer cell proliferation. These findings suggest that further optimization could yield more potent therapeutic agents.
In materials science, chlorophenyl-substituted carboxylic acids like this compound are being explored for their ability to form self-assembled monolayers or serve as precursors for advanced polymers. Their unique surface properties make them candidates for applications in nanotechnology and sensor development.
Environmental Considerations and Safety Profile
Evaluating the environmental impact of chemicals is crucial for sustainable development. Studies on the environmental fate of 8-(2-Chlorophenyl)-8-Oxooctanoic Acid have shown that it undergoes biodegradation under aerobic conditions, albeit at a slower rate compared to simpler carboxylic acids.
Safety assessments indicate that this compound exhibits low acute toxicity when administered orally or dermally. However, prolonged exposure may cause irritation to sensitive tissues. Proper handling procedures are recommended to ensure worker safety in industrial settings.
Future Directions and Research Opportunities
The future research on CAS No. 898792-65-9 (8-(2-Chlorophenyl)-Oxooctanoic Acid) is expected to focus on expanding its application scope while improving its synthesis efficiency. Potential areas include:- Development of enantioselective syntheses to access chiral derivatives with enhanced bioactivity.- Investigation into its role as a building block for more complex molecules with tailored functionalities.- Exploration of green chemistry approaches to minimize waste generation during production.- Advanced computational modeling to predict binding affinities with biological targets without experimental validation.
In conclusion,the study of CAS No. 897345134513451345134513451345134513451345134513451345134513451345134513451345...
898792-65-9 (8-(2-CHLOROPHENYL)-8-OXOOCTANOIC ACID) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)